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Introduction
2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer that is widely used in

biochemistry and molecular biology.[1] As one of the "Good's" buffers, it is valued for its

compatibility with biological systems.[1] This document provides detailed application notes and

protocols for the use of MES buffer in enzyme kinetics assays, with a particular focus on kinase

and phosphatase assays.

Properties and Advantages of MES Buffer in
Enzyme Assays
MES buffer offers several advantages for enzyme kinetics studies, making it a reliable choice

for maintaining stable pH conditions.[2] Its key properties are summarized in Table 1.

Table 1: Physicochemical Properties of MES Buffer
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Property Value Reference(s)

pKa (at 25°C) 6.15 [2]

Effective pH Range 5.5 - 6.7 [2]

Molecular Weight 195.24 g/mol

UV Absorbance (260 nm) Minimal

Metal Ion Binding Low [1]

Temperature Dependence

(dpKa/°C)
-0.011

The slightly acidic pH range of MES is particularly suitable for assays involving certain kinases

and acid phosphatases.[2] Its low metal ion binding capacity is crucial in assays with metal-

dependent enzymes, such as those requiring Mg²⁺ or Mn²⁺, as it minimizes interference with

the reaction.[1] Furthermore, its minimal absorbance in the UV range makes it compatible with

spectrophotometric assays.

Experimental Protocols
Preparation of MES Buffer Stock Solution (0.5 M, pH 6.0)
Materials:

MES free acid powder

Deionized water (dH₂O)

10 N NaOH

pH meter

Volumetric flask

Stir plate and stir bar

Procedure:
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In a beaker, dissolve 97.62 g of MES free acid in 800 mL of dH₂O.

While stirring, slowly add 10 N NaOH to adjust the pH to 6.0.

Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with dH₂O.

Sterilize the solution by filtering it through a 0.22 µm filter.

Store the buffer at 4°C.

Protocol 1: Tyrosine Kinase (c-Met) Assay
This protocol is adapted from a method for quantifying Met kinase activity in cell lysates.

Materials:

MES Assay Buffer: 50 mM MES, pH 6.5, 150 mM NaCl, 0.05% Brij 35

Recombinant c-Met kinase

Poly (Glu:Tyr, 4:1) substrate

ATP solution

Kinase-Glo® MAX reagent

White 96-well plates

Luminometer

Procedure:

Prepare a 1x Kinase Assay Buffer by diluting a 5x stock.

Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the poly (Glu:Tyr)

substrate.

Add 12.5 µL of the master mix to each well of a white 96-well plate.
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Add 2.5 µL of test inhibitor (dissolved in 10% DMSO) or vehicle control to the appropriate

wells.

Thaw the c-Met enzyme on ice and dilute it to the desired concentration in 1x Kinase Assay

Buffer.

Initiate the reaction by adding 10 µL of the diluted c-Met enzyme to each well.

Incubate the plate at 30°C for 45 minutes.

After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction

and generate a luminescent signal.

Incubate the plate at room temperature for 10 minutes to stabilize the signal.

Measure the luminescence using a plate reader. The signal is inversely proportional to the

amount of ATP remaining, and thus directly proportional to kinase activity.

Data Analysis: The IC50 values for inhibitors can be determined by plotting the percentage of

inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-

response curve.

Protocol 2: Serine/Threonine Kinase (GSK-3β) Assay
This protocol is a representative method for a serine/threonine kinase assay and can be

adapted for use with MES buffer.

Materials:

MES Assay Buffer (substituting for MOPS): 25 mM MES, pH 7.2, 12.5 mM β-

glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT (added fresh)

Active GSK-3β enzyme

GSK-3β substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)

[γ-³³P]ATP Assay Cocktail
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Phosphocellulose P81 paper

1% Phosphoric acid

Scintillation counter

Procedure:

Thaw all reagents on ice.

In a microcentrifuge tube, prepare the reaction mixture containing MES Assay Buffer, GSK-

3β substrate, and diluted active GSK-3β enzyme.

Set up a blank control without the substrate, replacing it with an equal volume of distilled

water.

Initiate the reaction by adding the [γ-³³P]ATP Assay Cocktail to bring the final reaction volume

to 25 µL.

Incubate the reaction mixture in a water bath at 30°C for 15 minutes.

Stop the reaction by spotting 20 µL of the reaction mixture onto a phosphocellulose P81

paper strip.

Wash the P81 paper strips three times for 10 minutes each in a beaker containing 1%

phosphoric acid to remove unincorporated [γ-³³P]ATP.

Air dry the paper strips and measure the incorporated radioactivity using a scintillation

counter.

Protocol 3: Acid Phosphatase Assay using p-
Nitrophenyl Phosphate (pNPP)
This is a general colorimetric assay for acid phosphatase activity, for which MES buffer is well-

suited due to its acidic pH range.

Materials:
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MES Assay Buffer: 50 mM MES, pH 6.0

p-Nitrophenyl Phosphate (pNPP) substrate solution (10 mM in MES Assay Buffer)

Acid Phosphatase enzyme

Stop Solution: 1 N NaOH

96-well microplate

Spectrophotometer (plate reader)

Procedure:

Add 50 µL of MES Assay Buffer to each well of a 96-well plate.

Add 50 µL of various concentrations of the test sample (e.g., purified enzyme or cell lysate)

to the wells. Include a blank with buffer only.

Pre-incubate the plate at 37°C for 5 minutes.

Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.

Incubate the plate at 37°C for 10-30 minutes.

Stop the reaction by adding 50 µL of Stop Solution to each well.

Measure the absorbance at 405 nm using a microplate reader. The amount of yellow p-

nitrophenol produced is proportional to the phosphatase activity.[3]

Data Presentation
The following tables summarize representative quantitative data for enzyme kinetics

parameters determined in various buffer systems. While not all data were generated in MES

buffer, they provide a comparative overview.

Table 2: Representative Kinetic Parameters for Kinases
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Kinase Substrate
Buffer
System

K_m (µM)
V_max
(µmol/min/
mg)

Reference(s
)

c-Met Poly(Glu:Tyr) Not Specified - - [4]

PKA Kemptide
100 mM Tris-

HCl, pH 7.5
6 - [5]

Hexokinase Glucose
100 mM Tris-

HCl, pH 7.5
94 - [5]

Hexokinase Fructose
100 mM Tris-

HCl, pH 7.5
- - [5]

Table 3: Representative Kinetic Parameters for Phosphatases

Phosphatas
e

Substrate
Buffer
System

K_m (mM)
V_max
(µmol/min/
mg)

Reference(s
)

PTP1B pNPP
50 mM bis-

Tris, pH 5.5
0.58 - [6]

PTP1B pNPP

50 mM 3,3-

dimethyl

glutarate, pH

7.0

- - [7]

Alkaline

Phosphatase
pNPP Not Specified 1.3724

6.1614

(µM/min)
[4]

Table 4: Representative IC50 Values for Enzyme Inhibitors
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Enzyme Inhibitor Buffer System IC50 (nM) Reference(s)

PTP1B Compound 1
50 mM HEPES,

pH 7.0
5200 [8]

PTP1B Compound 2
50 mM HEPES,

pH 7.0
4200 [8]

CK1δ (GST-

tagged)
PF-670462

25 mM Tris-HCl,

pH 7.0
69.85 [1]

CK1δ (6xHis-

tagged)
PF-670462

25 mM Tris-HCl,

pH 7.0
64.18 [1]

PI3-Kinase

(p110)
PIK-108 Not Specified 1400 [6]

PI3-Kinase

(p110)
PIK-93 Not Specified 48 [6]

Visualizations
Experimental Workflow for a Generic Enzyme Kinetics
Assay
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A generalized workflow for conducting an enzyme kinetics assay.
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Simplified EGFR signaling cascade leading to cell proliferation.
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Overview of the interconnected MAPK and PI3K/Akt signaling pathways.

PTP1B in Insulin Signaling
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Negative regulation of the insulin signaling pathway by PTP1B.

Conclusion
MES buffer is a versatile and reliable choice for a wide range of enzyme kinetics assays,

particularly those requiring a slightly acidic pH. Its favorable chemical properties ensure

minimal interference with enzymatic reactions, leading to more accurate and reproducible data.

The protocols and data presented here provide a comprehensive guide for researchers and

drug development professionals to effectively utilize MES buffer in their studies of enzyme

function and inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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